1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea
Description
1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea is an organic compound with the molecular formula C28H34N2O and a molecular weight of 414.582 g/mol . This compound is characterized by its complex structure, which includes tert-butyl, ethyl, and phenylethyl groups attached to a urea backbone. It is known for its high boiling point of 588°C at 760 mmHg and a density of 1.078 g/cm³ .
Properties
CAS No. |
5873-91-6 |
|---|---|
Molecular Formula |
C28H34N2O |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea |
InChI |
InChI=1S/C28H34N2O/c1-6-22-14-18-26(19-15-22)29-27(31)30(21(2)24-10-8-7-9-11-24)20-23-12-16-25(17-13-23)28(3,4)5/h7-19,21H,6,20H2,1-5H3,(H,29,31) |
InChI Key |
IREPCPMZDNPDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea involves several steps. One common method includes the reaction of benzyl chloride with carbon disulfide to form benzyl dithiocarbonate, which is then reacted with aniline derivatives to form the desired urea compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenation or nitration can introduce new functional groups.
Scientific Research Applications
1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea can be compared with similar compounds such as:
- Phenyl-dithioacetic acid
- Dithiophenylessigsaeure
- 2-phenylthiolacetic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of tert-butyl, ethyl, and phenylethyl groups in this compound contributes to its distinct chemical and biological properties .
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